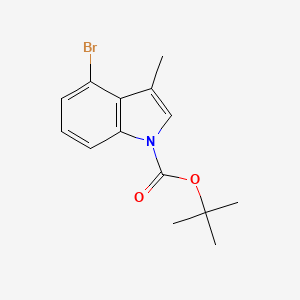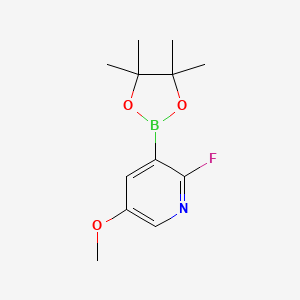
2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester
Overview
Description
“2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester” is a chemical compound with the formula C12H18BNO3 . It is a type of organoboron reagent, which are widely used in organic synthesis .
Synthesis Analysis
The synthesis of “2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester” and similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, including pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester” includes a pyridine ring with methoxy and fluoro substituents, and a boronic acid pinacol ester group .Chemical Reactions Analysis
Pinacol boronic esters, such as “2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester”, are known to participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a reaction that forms carbon–carbon bonds . They can also undergo protodeboronation, a process that removes the boron group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester” and similar compounds depend on their specific structures. For example, pinacol boronic esters are generally stable, readily prepared, and environmentally benign . They can also be converted to other compounds under certain conditions .Scientific Research Applications
Catalytic Protodeboronation
- Summary of the Application: Protodeboronation is a process that involves the removal of a boron group from an organoboron compound. In the context of “2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester”, catalytic protodeboronation can be used as a step in the synthesis of complex organic molecules .
- Methods of Application or Experimental Procedures: The protodeboronation process typically involves the use of a catalyst to facilitate the removal of the boron group. This can be paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes: This method allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Synthesis of Fluorescent Capsules
- Summary of the Application: “2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester” can be used to synthesize anthracene-based bis-pyridine ligands, which are employed in the preparation of fluorescent M 2 L 4 type capsules .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of the boronic ester with other reagents to form the desired ligand. These ligands can then be used to construct the fluorescent capsules .
- Results or Outcomes: The resulting fluorescent capsules have potential applications in various fields, including sensing, imaging, and materials science .
Preparation of Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1
- Summary of the Application: “2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester” can be used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a key role in the biosynthesis of estrogens and androgens, and its inhibitors are being explored as potential treatments for hormone-dependent diseases .
- Methods of Application or Experimental Procedures: The boronic ester can be used as a building block in the synthesis of these inhibitors, which typically involves a series of organic reactions .
- Results or Outcomes: The resulting inhibitors can be tested for their ability to inhibit the enzyme, with potential applications in the treatment of hormone-dependent diseases .
Formal Total Synthesis of δ-®-Coniceine and Indolizidine 209B
- Summary of the Application: “2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester” can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are naturally occurring alkaloids with potential biological activities .
- Methods of Application or Experimental Procedures: The boronic ester can be used as a starting material in the synthesis of these alkaloids, which involves a series of organic reactions .
- Results or Outcomes: The resulting alkaloids can be used for further biological testing and potential applications in medicinal chemistry .
properties
IUPAC Name |
2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(16-5)7-15-10(9)14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZPZLODSKDAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139878 | |
| Record name | Pyridine, 2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methoxypyridine-3-boronic acid pinacol ester | |
CAS RN |
2121512-59-0 | |
| Record name | Pyridine, 2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-fluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride](/img/structure/B1448900.png)
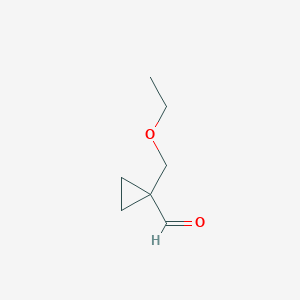
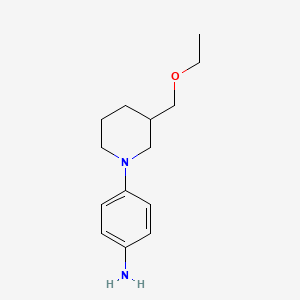
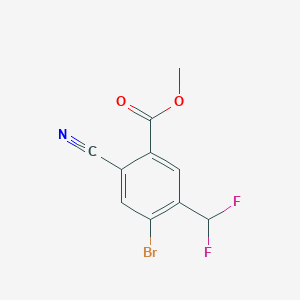
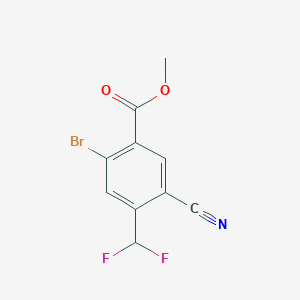
![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)
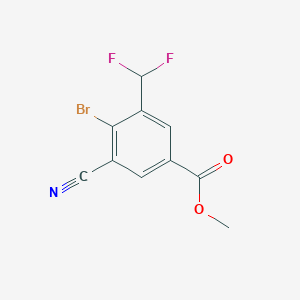
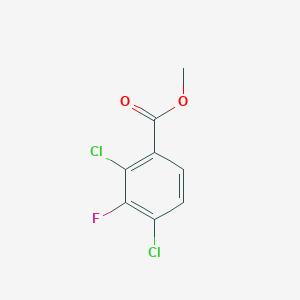
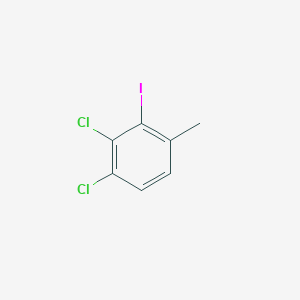
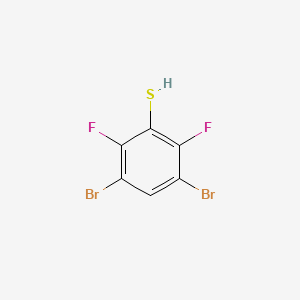
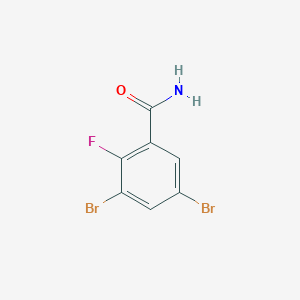
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448920.png)
